(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Overview
Description
(5R)-6,8-Dioxabicyclo[321]octan-4-one is a bicyclic organic compound featuring a unique structure with two oxygen atoms incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one can be achieved through several methods. One common approach involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This method is promoted by tempo oxoammonium tetrafluoroborate and zinc bromide, allowing for the efficient construction of the bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce different bicyclic compounds with altered ring structures.
Scientific Research Applications
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specialized properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which (5R)-6,8-Dioxabicyclo[321]octan-4-one exerts its effects involves interactions with specific molecular targets These interactions can influence various biochemical pathways, leading to the compound’s observed effects
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the ketone functional group.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring system and additional oxygen atoms.
Uniqueness
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one is unique due to its specific arrangement of oxygen atoms and the presence of a ketone functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(5R)-6,8-dioxabicyclo[3.2.1]octan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h4,6H,1-3H2/t4?,6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIRALQRTSITMI-BAFYGKSASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2OCC1O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2OCC1O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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